molecular formula C13H14N2O2 B13672180 Ethyl 2-amino-6-methylquinoline-3-carboxylate

Ethyl 2-amino-6-methylquinoline-3-carboxylate

Cat. No.: B13672180
M. Wt: 230.26 g/mol
InChI Key: ZYYJZCVACQIWGT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-methylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as zinc chloride or sulfuric acid . The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells. The compound can also interact with enzymes and receptors involved in inflammation and cancer, leading to the modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

Ethyl 2-amino-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.

    Camptothecin: A natural product with anticancer properties, featuring a quinoline-based structure.

    Mepacrine: An antiprotozoal drug with a quinoline core.

These compounds share the quinoline scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound in medicinal chemistry .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-amino-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-9-6-8(2)4-5-11(9)15-12(10)14/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

ZYYJZCVACQIWGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)N

Origin of Product

United States

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